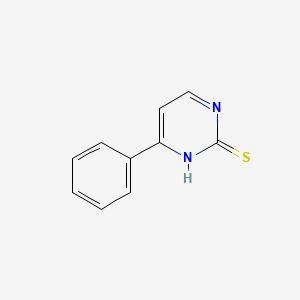

4-Phenylpyrimidine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIMWFPBGWZKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209171 | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60414-59-7 | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-phenylpyrimidine-2-thiol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenylpyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a phenyl substituent, and a reactive thiol group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its thione form, 4-phenyl-1H-pyrimidine-2-thione. Spectroscopic evidence and theoretical calculations suggest that the thione form is generally more stable.

Molecular Structure:

-

Systematic Name: this compound[1]

-

Other Names: 2(1H)-Pyrimidinethione, 4-phenyl-; 6-phenyl-1H-pyrimidine-2-thione; 2-Mercapto-4-phenylpyrimidine[1]

-

CAS Number: 60414-59-7[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellow powder | [2]() |

| Melting Point | >200 °C | [2]() |

| Boiling Point | >300 °C | [2]() |

| Density | 1.5 g/mL | [2]() |

| Solubility | Thiols generally exhibit lower solubility in water and polar solvents compared to alcohols of similar molecular weight.[3] Due to the aromatic nature of the phenyl and pyrimidine rings, this compound is expected to be soluble in many common organic solvents such as DMSO, DMF, and chlorinated solvents. | |

| pKa | Not explicitly found, but the thiol group is acidic. |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of a pyrimidine-2-thiol derivative would be expected to show characteristic absorption bands. For a similar compound, the following peaks were observed: a C-H stretching vibration around 2858 cm⁻¹, a C=C stretching band at 1596 cm⁻¹, a C=N stretching vibration at 1665 cm⁻¹, and a prominent S-H stretching band around 2627 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.35–8.34 ppm) corresponding to the protons of the phenyl and pyrimidine rings. A singlet corresponding to the proton of the thiol group (SH) is also anticipated, which for a similar compound appeared at 3.01 ppm.[4]

-

¹³C-NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenyl and pyrimidine rings, typically in the range of 106-164 ppm. The carbon of the C=S group is expected to appear further downfield, with a reported value of 182.4 ppm for a related compound.[4]

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 188. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the pyrimidine ring.[5]

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through the cyclocondensation of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea. This reaction can be performed under various conditions, with ultrasound-assisted synthesis being reported as a particularly efficient method.[6]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on literature for similar compounds):

-

Reaction Setup: In a round-bottom flask, dissolve benzalacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Addition of Base: Add a catalytic amount of a suitable base, such as potassium hydroxide.

-

Reaction: Subject the reaction mixture to ultrasound irradiation at room temperature for 30-60 minutes, or alternatively, reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Biological Activities and Potential Applications

The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Antimicrobial Activity:

Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine-2-thiol derivatives. For instance, certain 4,6-diarylpyrimidine-2-thiol compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[4] The presence of electron-withdrawing groups on the phenyl rings has been observed to enhance antimicrobial efficacy.[4] Some derivatives have also shown promising results against Mycobacterium smegmatis, suggesting potential as antitubercular agents.[7]

Anticancer Activity:

The pyrimidine core is a well-established pharmacophore in oncology, with many approved drugs being pyrimidine analogs.[8] 2-Thiopyrimidine derivatives have been reported to exhibit anticancer activity against various cell lines, including leukemia, colon, and breast cancer.[9] The proposed mechanisms of action often involve the inhibition of key signaling pathways. For example, some derivatives have been shown to inhibit STAT3 and STAT5a, which are implicated in the proliferation of human lung and breast cancer cells.[9] Furthermore, pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical targets in cancer therapy.[10]

Enzyme Inhibition:

The reactive thiol group of this compound and its analogs makes them potential inhibitors of various enzymes, particularly those with cysteine residues in their active sites.[7] This opens up possibilities for their application in treating a range of diseases where specific enzymes play a pathological role.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and materials science. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs is warranted to fully exploit its therapeutic potential.

References

-

PubChem. (n.d.). 2(1H)-Pyrimidinethione, 4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, A., Sharma, S., & Sharma, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-11.

- Gaballah, S. T., El-Nassan, H. B., & El-Sayed, M. A. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1300, 137330.

- JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7).

- Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535.

- Al-Ostath, A., Al-Qaisi, Z. A., & El-Abadelah, M. M. (2020). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 25(21), 5032.

- Almeida, J. F., & da Silva, F. de C. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 17, 1856–1893.

-

Wikipedia. (2024). Thiol. Wikimedia Foundation. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

- 1. 2(1H)-Pyrimidinethione, 4-phenyl- | C10H8N2S | CID 2305657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 60414-59-7 | NP57408 [biosynth.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. jetir.org [jetir.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Synthesis of 4-Phenylpyrimidine-2-thiols from Chalcones and Thiourea

Executive Summary

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Among these, pyrimidine-2-thiols are particularly valuable scaffolds in drug discovery.[5][6][7] This guide provides an in-depth, field-proven methodology for the synthesis of 4-phenylpyrimidine-2-thiols through the robust and efficient cyclocondensation reaction of chalcones with thiourea. We will dissect the underlying reaction mechanism, provide detailed, reproducible experimental protocols, explore optimization strategies, and outline standard characterization techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing this important class of heterocyclic compounds.

Part 1: The Foundation - Significance and Synthetic Strategy

The Therapeutic Importance of the Pyrimidine-2-thiol Core

The pyrimidine ring is a privileged scaffold in pharmacology, in part because it is a fundamental component of nucleic acids (cytosine, thymine, and uracil).[3] The introduction of a thiol group at the C2 position significantly modulates the molecule's electronic properties and provides a handle for further functionalization, leading to a wide array of biological activities.[6] Derivatives of 2-thiopyrimidines have demonstrated potent efficacy as anticancer agents against leukemia, colon, and breast cancer cell lines, as well as notable antitubercular and anti-inflammatory activities.[5][7] Their synthetic accessibility makes them an attractive starting point for the development of novel chemical entities.

Synthetic Rationale: Why Chalcones and Thiourea?

The reaction between an α,β-unsaturated ketone (a chalcone) and thiourea is a classic, reliable, and versatile method for constructing the pyrimidine-2-thiol ring system.[5] This approach offers several advantages:

-

Accessibility of Starting Materials: Chalcones are readily synthesized via the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde, both of which are typically commercially available or easily prepared.[8][9]

-

High Convergence: The reaction assembles the core heterocyclic structure in a single, efficient step from two key fragments.

-

Inherent atom economy: The reaction is a condensation, with the primary byproduct being water, aligning with principles of green chemistry.

This method provides a direct pathway to the dihydropyrimidine-2(1H)-thione, which typically aromatizes to the final pyrimidine-2-thiol product under the reaction conditions.

Part 2: The Core Synthesis: Mechanism and Optimization

Understanding the "Why": The Reaction Mechanism

The synthesis proceeds via a base-catalyzed cascade of Michael addition, intramolecular cyclization, and dehydration. The use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. Its primary role is to deprotonate thiourea, converting it into a more potent nucleophile that can initiate the reaction sequence.

The proposed mechanism is as follows:

-

Nucleophilic Attack (Michael Addition): The basic catalyst deprotonates thiourea, forming a thiolate anion. This potent nucleophile attacks the electrophilic β-carbon of the chalcone's α,β-unsaturated carbonyl system. This 1,4-conjugate addition forms a tetrahedral enolate intermediate.

-

Intramolecular Cyclization: The intermediate undergoes tautomerization. Subsequently, one of the nitrogen atoms of the thiourea moiety performs a nucleophilic attack on the carbonyl carbon of the original chalcone backbone, forming a six-membered heterocyclic ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water under the basic, heated conditions to yield the thermodynamically stable aromatic pyrimidine-2-thiol ring.

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. scispace.com [scispace.com]

tautomerism in 4-phenylpyrimidine-2-thiol and its analogs

An In-depth Technical Guide to Thione-Thiol Tautomerism in 4-Phenylpyrimidine-2-thiol and its Analogs

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. Within the field of medicinal chemistry, the pyrimidine scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by this compound and its analogs. We will explore the structural characteristics of the tautomers, the key factors governing their equilibrium, and the analytical and computational methodologies employed to characterize them. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to empower the rational design and development of novel pyrimidine-based therapeutics.

The Principle of Thione-Thiol Tautomerism

Heterocyclic compounds containing a thioamide functional group (-NH-C=S) can exist in a dynamic equilibrium with their thiol-imine (-N=C-SH) tautomeric form. This specific type of prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. In the context of this compound, this equilibrium is established between the 4-phenylpyrimidine-2(1H)-thione (thione form) and this compound (thiol form).

The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors. Understanding which tautomer predominates under specific conditions is critical, as the two forms possess distinct electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes. These differences directly impact molecular recognition events, such as binding to a biological target, and thus dictate the pharmacological profile of the compound.

Caption: Thione-thiol equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The predominance of either the thione or thiol tautomer is dictated by its relative thermodynamic stability, which is highly sensitive to its environment. The primary factors influencing this balance are solvent polarity, self-association (concentration), and pH.

The Decisive Role of the Solvent

The choice of solvent has the most pronounced effect on the thione-thiol equilibrium. This is a direct consequence of the differing polarities of the two tautomers.

-

Polar Solvents (e.g., Ethanol, Water, DMSO): The thione form possesses a larger dipole moment due to the polarized C=S and N-H bonds, making it significantly more polar than the thiol form. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the thione tautomer.[3][4][5] This stabilization shifts the equilibrium decidedly towards the thione form.[3][4][5]

-

Nonpolar Solvents (e.g., Cyclohexane, Dichloroethane): In nonpolar environments, the less polar thiol form is energetically favored.[3] In dilute solutions within these solvents, the thiol tautomer can predominate.[3][5]

Computational studies corroborate these experimental findings. Density Functional Theory (DFT) calculations on the parent 2-mercaptopyrimidine predict that while the thiol form is more stable in the gas phase, the thione form becomes significantly more stable in an aqueous medium.[6]

Concentration and Self-Association

In solution, thione tautomers can form hydrogen-bonded dimers. This self-association effectively sequesters the molecules in the thione conformation, shifting the equilibrium further towards this form as the concentration increases.[4][5] Therefore, when interpreting solution-phase data, it is crucial to consider the concentration, as dilution can shift the equilibrium towards the monomeric species, where the thiol form may be more accessible.[4]

| Solvent Type | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Water | High (~80) | Thione | Strong H-bonding and polarity stabilize the polar thione form.[4] |

| Ethanol | High (~25) | Thione | Polar protic solvent stabilizes the thione tautomer.[3][4] |

| DMSO | High (~47) | Thione | High polarity favors the more polar tautomer. |

| Dichloromethane | Medium (~9) | Thione | Intermediate polarity, but typically favors the thione form.[4] |

| Cyclohexane | Low (~2) | Thiol | Nonpolar environment favors the less polar thiol tautomer.[4][5] |

| Gas Phase | Low (1) | Thiol | Intrinsic stability favors the aromatic thiol form in isolation.[6] |

| Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium of Pyrimidine-2-thiols. |

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational techniques is required for the unambiguous characterization of the tautomeric equilibrium.

Caption: A typical workflow for investigating tautomeric equilibria.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful, accessible technique for studying thione-thiol equilibria in solution.[5] The two tautomers possess different chromophoric systems, resulting in distinct absorption spectra.[7][8]

-

Thione Tautomer: The C=S group gives rise to a characteristic n-π* electronic transition at lower energy (longer wavelength), typically observed in the 300-400 nm range.[9]

-

Thiol Tautomer: The aromatic ring system with the C=N- group results in π-π* transitions at higher energy (shorter wavelength), generally below 300 nm.[9]

By measuring the absorbance in solvents of varying polarities, one can observe a shift in the relative intensities of these bands, providing qualitative and often quantitative insight into the position of the equilibrium.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information in the solution state.

-

¹H NMR: The most telling signal is that of the proton attached to the heteroatom. In the thione form, an N-H proton signal will be observed (often broad, ~12-14 ppm), while the thiol form will exhibit a distinct S-H proton signal (typically sharper and more upfield, ~7-9 ppm). The presence and integration of these signals can be used to determine the tautomeric ratio.

-

¹³C NMR: The carbon atom of interest (C2) exhibits a significant chemical shift difference between the two forms. In the thione tautomer, the C=S carbon is highly deshielded and resonates far downfield (typically >175 ppm). In contrast, the C-SH carbon of the thiol form is more shielded and appears at a lower chemical shift (around 150-160 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous evidence of the tautomeric form present in the solid state.[10][11] It allows for the precise determination of bond lengths and the direct localization of the proton on either the nitrogen or sulfur atom. While this method offers a static picture of the solid-state structure, it is invaluable for validating the structures of the individual tautomers, which can then be correlated with spectroscopic and computational data.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental results.[6] These methods can:

-

Calculate the relative energies of the two tautomers in the gas phase and in different solvent environments (using continuum solvent models).[6]

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) for each tautomer, aiding in the assignment of experimental spectra.

-

Model the transition state for the interconversion, providing insight into the energy barrier of the tautomerization process.[6]

Synthesis and Biological Relevance

Pyrimidine-2-thiol derivatives are commonly synthesized via the cyclocondensation of a β-dicarbonyl compound or its equivalent (like a chalcone) with thiourea.[12][13] The biological significance of these scaffolds is vast; they are known to possess a wide range of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][14] The specific tautomeric form present under physiological conditions can drastically alter a molecule's ability to interact with its target enzyme or receptor, making the study of their tautomerism a cornerstone of the drug discovery process.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and analysis of the tautomerism of a representative analog.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidine-2-thiol

This protocol is based on the well-established Biginelli-type reaction, condensing a chalcone with thiourea.

Materials:

-

1,3-Diphenyl-2-propen-1-one (Benzalacetophenone/Chalcone)

-

Thiourea

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 10% aqueous

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.4 g (0.05 mol) of chalcone in 100 mL of ethanol.

-

Addition of Reagents: To this solution, add 7.6 g (0.1 mol) of thiourea and 5.6 g (0.1 mol) of potassium hydroxide.

-

Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

-

Precipitation: Acidify the aqueous solution slowly with 10% HCl until the pH is ~5-6 to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to yield pure 4,6-diphenylpyrimidine-2-thiol.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

Protocol 2: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

This protocol describes how to determine the qualitative and semi-quantitative tautomeric distribution in different solvents.

Materials:

-

Purified this compound analog

-

Spectroscopic grade solvents: Cyclohexane, Dichloromethane, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a volatile solvent (e.g., dichloromethane) at a concentration of 1x10⁻³ M. Causality Note: A stock solution ensures accurate and consistent concentrations for subsequent dilutions.

-

Sample Preparation: For each solvent to be tested, transfer a precise volume of the stock solution into a volumetric flask and dilute with the target solvent to a final concentration of ~1x10⁻⁵ M. Causality Note: Dilute solutions are used to minimize intermolecular interactions and self-association, which can complicate the equilibrium.[4]

-

Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.

-

Blanking: For each solvent, use a cuvette filled with the pure solvent to record a baseline (blank) spectrum from 500 nm to 200 nm.

-

Data Acquisition: Rinse the cuvette with the sample solution before filling. Record the absorption spectrum of the sample solution from 500 nm to 200 nm.

-

Analysis:

-

Overlay the spectra obtained in the different solvents.

-

Identify the absorption maximum (λmax) in the ~300-400 nm region, corresponding to the thione tautomer.[9]

-

Identify the absorption maximum (λmax) in the <300 nm region, corresponding to the thiol tautomer.[9]

-

Compare the relative intensities of these bands across the solvent series. A higher absorbance in the 300-400 nm range in polar solvents (Ethanol, DMSO) compared to nonpolar solvents (Cyclohexane) confirms the expected equilibrium shift.

-

The ratio of absorbances can be used to estimate the equilibrium constant (Kt = [Thione]/[Thiol]) if the molar absorptivities (ε) of the pure tautomers are known or can be approximated from model compounds.

-

References

- BenchChem. (2025). Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide. Benchchem.

- Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.

- Zaporozhets, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.

- Les, A., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(25), 7904-7912.

- Zaporozhets, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed.

- Biosynth. 4-Methyl-6-phenyl-pyrimidine-2-thiol. Biosynth.

- Les, A., et al. (2006). Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study. ElectronicsAndBooks.

- Antonov, L., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.

- Zaporozhets, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.

- Tas, M., et al. Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- Kulyk, K., et al. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences.

- Fandakli, S., et al. Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. TÜBİTAK Academic Journals.

- Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

- Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl). JOCPR.

- da Silva, A. D., et al. (2020). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 65, 104992.

- Farmer, M. K., & Liptoi, D. A. (2018). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 83(15), 8089-8096.

- Al-Wahaibi, L. H., et al. (2023).

- Al-Wahaibi, L. H., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations.

Sources

- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 13. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility and stability of 4-phenylpyrimidine-2-thiol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylpyrimidine-2-thiol

Foreword

For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug discovery and development. This compound, a heterocyclic compound featuring a reactive thiol group, is a valuable building block in the synthesis of novel therapeutic agents and other functional materials.[1] Its utility, however, is intrinsically linked to its solubility and stability. This guide provides a deep dive into these critical parameters, offering not just theoretical insights but also robust, field-tested protocols for their empirical determination. We will explore the causal relationships between molecular structure and physicochemical behavior, empowering you to handle, formulate, and study this compound with confidence and scientific rigor.

Core Physicochemical Characteristics

A foundational understanding begins with the basic molecular and physical properties of this compound. These data points are crucial for everything from calculating molar concentrations to predicting general behavior.

| Property | Value | Source(s) |

| CAS Number | 60414-59-7 | [2][3] |

| Molecular Formula | C₁₀H₈N₂S | [2][4] |

| Molecular Weight | 188.25 g/mol | [2][4] |

| Appearance | Yellow powder | [1][3] |

| Melting Point | >200 °C (decomposes) | [2] |

| pKa | (Not experimentally determined in cited literature) | |

| LogP (XLogP3-AA) | 1.5 | [4] |

Note: The pKa has not been reported in the reviewed literature and would require experimental determination. Given the acidic nature of the thiol group and the basic nitrogens in the pyrimidine ring, the molecule is likely to exhibit amphoteric properties.

Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The structure of this compound—a rigid, aromatic core combined with a polar thiol group—suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a strong predictive framework.[5]

-

Polar Solvents: The presence of the thiol (-SH) and pyrimidine nitrogen atoms allows for hydrogen bonding. However, the large, nonpolar phenyl ring will limit solubility in highly polar solvents like water.[6] Therefore, low aqueous solubility is expected.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile should be effective at dissolving the compound. They can interact with the polar functionalities without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

-

Nonpolar Solvents: Due to the significant aromatic character, some solubility might be observed in solvents like dichloromethane or chloroform, but it is unlikely to be high in purely nonpolar solvents such as hexanes.

The thiol group can exist in a tautomeric equilibrium with its thione form (6-phenyl-1H-pyrimidine-2-thione).[4] This equilibrium can be solvent-dependent and will influence the compound's polarity and, consequently, its solubility.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, empirical determination is essential. The shake-flask method is a reliable, albeit traditional, approach for measuring solubility.[7] A more modern approach using HPLC or NMR can provide faster, more accurate results.[7]

Protocol: High-Performance Liquid Chromatography (HPLC)-Based Solubility Determination

Objective: To quantify the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A panel of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the chosen solvent (e.g., 1 mL).

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a minimum of 24 hours to ensure saturation is reached.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove any undissolved particulates.

-

Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) to create a multi-point calibration curve.

-

Analyze the calibration standards and the prepared samples by HPLC-UV. A detection wavelength of ~254 nm or the compound's λmax should be suitable.

-

Quantify the concentration in the sample against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility in units like mg/mL or µg/mL, which can be converted to molarity.

-

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a primary validation checkpoint. Additionally, analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

Diagram: Workflow for HPLC-Based Solubility Determination

Caption: Workflow for determining compound solubility via the shake-flask method coupled with HPLC analysis.

Stability Profile: Ensuring Compound Integrity

The stability of a pharmaceutical compound is defined as its capacity to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.[8] For this compound, the thiol group is a potential site of oxidative degradation, while the pyrimidine ring could be susceptible to hydrolysis under certain pH conditions.

Potential Degradation Pathways

-

Oxidation: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is a common degradation pathway for thiol-containing compounds and can be accelerated by the presence of metal ions, oxygen, and light.[9]

-

Hydrolysis: The pyrimidine ring may undergo hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures.

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. It is crucial to assess the compound's sensitivity to light.[10]

The degradation of pyrimidine bases in biological systems often proceeds via a reductive pathway, though this may differ from chemical degradation in vitro.[11][12]

Experimental Protocol for Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[8][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stress agent and store for a defined period (e.g., 24-72 hours). A control sample (stock solution in solvent) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Mix with 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and a solution in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (typically a gradient method to resolve the parent peak from any degradation products).

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

-

Use a PDA detector to check for peak purity.

-

If using an LC-MS system, identify the mass of the degradation products to help elucidate the degradation pathway.

-

Self-Validation: A good forced degradation study should aim for 5-20% degradation of the active ingredient. If no degradation is observed, the stress conditions should be made more stringent. The mass balance (sum of the parent compound and all degradation products) should be close to 100% to ensure all significant degradants are detected.

Diagram: Forced Degradation Study Workflow

Caption: A systematic workflow for conducting forced degradation studies to assess compound stability.

Long-Term Stability Testing

For drug development, long-term stability studies under ICH-prescribed conditions are mandatory.[8][13]

Protocol Outline: Long-Term Stability Study

-

Batch Selection: Use at least three primary batches of the compound.[10]

-

Storage Conditions: Store samples in containers that simulate the proposed packaging. Common long-term storage conditions are 25 °C / 60% RH or 30 °C / 65% RH.[13]

-

Testing Frequency: Test the samples at specified intervals: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8]

-

Attributes to Test: Monitor physical appearance, assay (potency), degradation products, and any other critical quality attributes.

-

Data Analysis: Analyze trends over time to establish a shelf-life and recommended storage conditions.

Conclusion

This compound is a compound of significant interest, but its effective use is contingent on a thorough characterization of its solubility and stability. This guide has outlined both the theoretical underpinnings and the practical, validated methodologies required to generate this critical data. While literature on this specific molecule is sparse, the principles of organic chemistry and the established protocols for pharmaceutical analysis provide a clear and reliable path forward. By systematically applying these experimental workflows, researchers can confidently determine the optimal solvents for their work, understand the compound's limitations, and ensure the integrity and reproducibility of their results. This diligent, foundational work is indispensable for accelerating the journey from a promising molecule to a transformative application.

References

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Clark, M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Food and Drug Administration Authority of Ethiopia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Phenyl-pyrimidine-2-thiol. Retrieved from [Link]

- Patel, K. D., et al. (2015). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Research Journal of Chemical and Environmental Sciences, 3(4), 1-6.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2305657, 2(1H)-Pyrimidinethione, 4-phenyl-. Retrieved from [Link]

- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.

- Gąsowska-Bajger, B., et al. (2019).

- Andersen, G., et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. The Journal of Biological Chemistry, 283(41), 27526-27532.

- Ashihara, H., Ludwig, I. A., & Crozier, A. (Eds.). (2020).

-

Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]

- Lu, S. C., & Ge, Y. (2011). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 83(17), 6799-6805.

- Greenberg, M. M. (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. Accounts of Chemical Research, 46(7), 1546-1556.

- Parvez, S., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome.

- Tsikas, D. (2022). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 27(23), 8299.

- Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.

- Iaroshenko, V. O., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(10), 1073-1090.

- Yoshida, H., et al. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 26(8), 2269.

- Abdel-Wahab, B. F., et al. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Journal of the Korean Chemical Society, 57(3), 370-376.

- Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808-811.

- Montalvo, F., et al. (2022). Asymmetrical Flow Field-Flow Fractionation Methods for Quantitative Determination and Size Characterization of Thiols and for Mercury Size Speciation Analysis in Organic Matter-Rich Natural Waters. Frontiers in Environmental Science, 10.

- Le, T. H. D., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Chemical Science, 9(34), 6955-6961.

- Yeroslavsky, G., & Zavgorodnii, V. (2018). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Journal of Molecular Liquids, 269, 76-80.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 60414-59-7 | NP57408 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2(1H)-Pyrimidinethione, 4-phenyl- | C10H8N2S | CID 2305657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

potential biological activities of novel pyrimidine-2-thiol compounds

An In-Depth Technical Guide to the Potential Biological Activities of Novel Pyrimidine-2-thiol Compounds

Authored by: A Senior Application Scientist

Foreword: The Pyrimidine-2-thiol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the very blueprint of life as a core component of nucleobases like cytosine, thymine, and uracil.[1][2][3][4] This inherent biological relevance has positioned pyrimidine and its derivatives as a cornerstone in medicinal chemistry and drug discovery.[5][6][7] The introduction of a thiol group at the C2 position, creating the pyrimidine-2-thiol (or 2-thioxopyrimidine) moiety, significantly enhances the molecule's chemical reactivity and potential for biological interactions. This modification provides an additional site for functionalization and can influence critical processes like oxidative stress within an organism.[8][9]

This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by novel pyrimidine-2-thiol compounds. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers and drug development professionals in this promising field.

Section 1: Synthesis of Pyrimidine-2-thiol Derivatives

The foundation of exploring biological activity lies in robust and versatile chemical synthesis. A prevalent and effective method for synthesizing 4,6-disubstituted-pyrimidine-2-thiol derivatives involves the cyclocondensation of substituted chalcones (1,3-diaryl-2-propene-1-ones) with thiourea.[10][11] This reaction is typically performed under basic conditions, often using potassium hydroxide in an alcoholic solvent, and can be facilitated by methods such as conventional heating or microwave irradiation.[1][10]

The general synthetic pathway begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a substituted benzaldehyde to form the chalcone intermediate. This intermediate is then reacted with thiourea, which attacks the β-carbon of the α,β-unsaturated ketone, leading to a cyclization event that forms the final pyrimidine-2-thiol ring system.[12]

General Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol outlines a standard procedure for the synthesis of a 4,6-diarylpyrimidine-2-thiol derivative.

Step 1: Synthesis of Substituted Chalcone (Intermediate)

-

Reactant Preparation: Dissolve a substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of a strong base, such as 20% aqueous potassium hydroxide solution, dropwise to the mixture while stirring vigorously at room temperature. The causality here is that the base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reaction: Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Synthesis of 4,6-Diarylpyrimidine-2-thiol

-

Reactant Preparation: In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and thiourea (12 mmol) in methanol or ethanol (50 mL).

-

Reaction Condition: Add potassium hydroxide (12 mmol) to the solution. The base facilitates the Michael addition of thiourea to the chalcone and the subsequent cyclization and dehydration steps.

-

Reflux: Reflux the mixture for 3-5 hours, again monitoring by TLC.[1]

-

Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Acidify with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a solvent like ethanol or acetic acid to yield the pure pyrimidine-2-thiol compound.[1]

Synthesis Workflow Diagram

Caption: Fig 1. General synthesis workflow.

Section 2: Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents, with drugs like 5-Fluorouracil being mainstays in chemotherapy.[2][13] Novel pyrimidine-2-thiol compounds have emerged as a promising class of cytotoxic agents, demonstrating significant activity against various human cancer cell lines, including those of the breast, liver, colon, and lung.[5][12][14]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[15][16] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-2-thiol compounds have been shown to act as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis, and Phosphoinositide 3-kinases (PI3Ks), which are central to cell survival pathways.[8][17][18]

Anticancer Signaling Pathway Diagram

Caption: Fig 2. Kinase inhibition pathway.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate greater potency.[14]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-2(1H)-thione Derivatives | HepG-2 (Liver) | Varies, some active | [12] |

| Pyrimidine-2(1H)-thione Derivatives | MCF-7 (Breast) | Varies, some active | [12] |

| 2-Thiopyrimidine/Chalcone Hybrids | K-562 (Leukemia) | 0.77 - 1.74 | [19] |

| 2-Thiopyrimidine/Chalcone Hybrids | MCF-7 (Breast) | 1.37 - 3.56 | [19] |

| Chromeno[2,3-d]pyrimidines | MCF-7 (Breast) | 1.61 - 2.02 | [20] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [14] |

| Pyrimidine-5-carbonitriles | Various Leukemia Lines | 2.4 - 4.14 | [17] |

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[14] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well sterile microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrimidine-2-thiol compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidic isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).[12]

-

Incubation: Incubate the plate for a predetermined exposure time (typically 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours. During this period, only viable cells will reduce the MTT to formazan.

-

Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[21] Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[1] Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties.[5] Specifically, pyrimidine-2-thiol compounds have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][10]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the pyrimidine-2-thiol core heavily influence antimicrobial potency.[4] For instance, the presence of electron-withdrawing groups, such as chloro (-Cl) or bromo (-Br) moieties on the aryl rings, often enhances the antimicrobial activity against bacteria like S. aureus and E. coli and fungi like C. albicans.[1] This is likely due to changes in the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate microbial cell walls and interact with target sites.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[21][22][23]

| Compound | Microorganism | Gram Stain | MIC (µM/mL or µg/mL) | Reference |

| Compound 12 (chloro-substituted) | S. aureus | Positive | 0.87 µM/mL | [1] |

| Compound 5 (chloro-substituted) | B. subtilis | Positive | 0.96 µM/mL | [1] |

| Compound 2 (chloro-substituted) | E. coli | Negative | 0.91 µM/mL | [1] |

| Compound 10 | P. aeruginosa | Negative | 0.77 µM/mL | [1] |

| Compound 12 (chloro-substituted) | C. albicans | Fungus | 1.73 µM/mL | [1] |

| Thiazolo[4,5-d]pyrimidines | M. smegmatis | N/A | 62.5-500 µg/mL | [10] |

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of novel antimicrobial agents.[21][22][23]

Materials:

-

96-well sterile microtiter plates

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test pyrimidine-2-thiol compounds

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several well-isolated colonies. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21][22]

-

Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.[21][22] This precise final concentration is critical for the reproducibility of the assay.

-

Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound directly in the 96-well plate using the broth medium to achieve the desired concentration range.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[22] The final volume in each well is typically 100 or 200 µL.

-

Controls: It is crucial to include self-validating controls on each plate:

-

Growth Control (Positive Control): Broth with inoculum but no compound, to ensure the microorganism is viable.

-

Sterility Control (Negative Control): Broth only, to check for contamination of the medium.

-

Standard Antibiotic Control: A known antibiotic (e.g., Cefadroxil for bacteria, Fluconazole for fungi) to validate the assay's sensitivity.[1]

-

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[22]

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[21][22]

Antimicrobial Assay Workflow Diagram

Caption: Fig 3. Broth microdilution workflow.

Section 4: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX-1 and COX-2).[24] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation and is a major target for anti-inflammatory drugs.[24] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often through the selective inhibition of COX-2.[24][25][26]

Mechanism of Action: COX-2 Inhibition

Several pyrimidine-2-thiol and related derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme.[24][25] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (PGE₂), which are key signaling molecules that promote pain, fever, and inflammation.[24][27] The selectivity for COX-2 over COX-1 is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Some compounds have been shown to suppress the expression of both COX-2 and inducible nitric oxide synthase (iNOS) at the mRNA and protein levels.[24]

Quantitative Data: COX-2 Inhibition

The inhibitory activity against COX enzymes is also measured by IC₅₀ values. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is indicative of a safer anti-inflammatory profile.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | [24] |

| Pyrimidine Derivatives (L1, L2) | COX-2 | Comparable to Meloxicam | [25] |

| Pyrazolo[3,4-d]pyrimidines | Adenosine Kinase | Active at 30 mg/kg in vivo | [26] |

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[25]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test pyrimidine-2-thiol compounds and known inhibitors (e.g., Celecoxib, Meloxicam)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. This pre-incubation is necessary for full enzyme activity.

-

Inhibitor Incubation: Add the assay buffer, the enzyme solution, and the test compound (at various concentrations) to the wells of a 96-well plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the reaction by adding a solution containing both the substrate (arachidonic acid) and the colorimetric probe (TMPD).

-

Kinetic Measurement: Immediately begin reading the absorbance of the plate at ~610 nm every minute for 5-10 minutes. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the log of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve for both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

-

Conclusion and Future Directions

The pyrimidine-2-thiol scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. The body of research clearly demonstrates that novel derivatives based on this core possess a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][7][9] The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their activity through targeted substitutions, makes them highly attractive candidates for further drug development.

Future research should focus on elucidating more detailed mechanisms of action, particularly in identifying specific kinase targets for anticancer agents and intracellular pathways for antimicrobial compounds. In vivo studies are a critical next step to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of structure-activity relationships, aided by computational modeling, will be essential in designing the next generation of pyrimidine-2-thiol-based therapeutics with enhanced potency, selectivity, and reduced toxicity.[27][28]

References

-

Kumar, A., Singh, A., Sharma, K., Kumar, D., & Singh, B. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

-

Labii Inc. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Labii Blog. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Fandakli, S., Kahriman, N., et al. (n.d.). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals. [Link]

-

Unknown Author. (2025). Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. ResearchGate. [Link]

-

Nassar, I. F., El Bakary, N. S., Abdel Aal, M. T., & El-Sayed, W. A. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment. [Link]

-

Kovtunenko, V. O., & Zholob, O. O. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]

-

Singh, U. P., & Bhat, H. R. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. BioIVT. [Link]

-

Unknown Author. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

-

Unknown Author. (2022). Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

-

Rashid, H. U., Martines, M. A. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Unknown Author. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

Kovtunenko, V. O., & Zholob, O. O. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]

-

Hindler, J. F. (Ed.). (2006). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Nature Reviews Microbiology. [Link]

-

Unknown Author. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

-

El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Unknown Author. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Kulkarni, S. K., & Reddy, D. S. (1998). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Unknown Author. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). Cytotoxicity studies of selected pyrimidine derivatives. ResearchGate. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

-

Unknown Author. (n.d.). Structure activity relationship of the pyrimidine derivatives. ResearchGate. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Unknown Author. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

-

Unknown Author. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

-

Gomaa, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

-

Unknown Author. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

-

Unknown Author. (2018). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]

-

El-Sayed, N. F., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Taylor & Francis Online. [Link]

-

Unknown Author. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

-

Unknown Author. (2025). Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. ResearchGate. [Link]

-

Unknown Author. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Unknown Author. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]